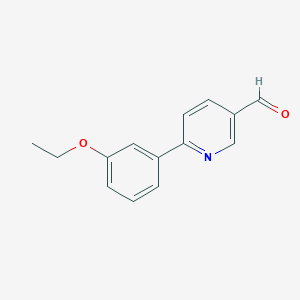
6-(3-Ethoxyphenyl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is a derivative of pyridinecarboxaldehyde, featuring an ethoxyphenyl group at the 6-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde .
化学反应分析
Types of Reactions
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: 6-(3-ethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-ethoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is utilized in various scientific research fields, including:
作用机制
The mechanism of action of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the ethoxyphenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity .
相似化合物的比较
Similar Compounds
- 6-methoxypyridine-3-carboxaldehyde .
- Pyridine-2-carboxaldehyde (picolinaldehyde) .
- Pyridine-4-carboxaldehyde (isonicotinaldehyde) .
Uniqueness
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehyde derivatives . This uniqueness makes it valuable for specific applications in research and industry .
生物活性
6-(3-Ethoxyphenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as nicotinaldehydes, characterized by a pyridine ring and an aldehyde functional group. Its structure can be represented as follows:
- Chemical Formula : C13H13N1O2
- Molecular Weight : 217.25 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
- Pathway Modulation : The compound can affect various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as prostate cancer cells (DU-145). The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | DU-145 | 0.1 - 1.1 | Induction of apoptosis via caspase activation |
| Study B | MDA-MB-453 | 11 | Cell cycle arrest at G2/M phase |
| Study C | HeLa | 40 | Inhibition of tubulin polymerization |
In one study, treatment with the compound resulted in a significant increase in apoptotic cells as shown by Hoechst staining and caspase-3 activation assays . Furthermore, it was observed that the compound selectively targeted cancer cells while having minimal effects on normal human embryonic kidney cells (HEK-293) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various pathogens. The compound's interactions with microbial enzymes may disrupt essential metabolic pathways, leading to cell death.
Case Studies
-
Case Study on Prostate Cancer Cells :
- In a controlled experiment, DU-145 cells were treated with varying concentrations of this compound for 48 hours. Results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 observed at concentrations as low as 0.1 µM.
- Study on Tubulin Interaction :
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
6-(3-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-5-3-4-12(8-13)14-7-6-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChI 键 |
WUBKGEKCDBIVSB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















